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molecular formula C10H17N3O3 B1402335 tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1211594-55-6

tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No. B1402335
M. Wt: 227.26 g/mol
InChI Key: RHQNBUOAURLQOG-UHFFFAOYSA-N
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Patent
US08895603B2

Procedure details

To a solution of tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate (58.2 kg, 242 mol) in toluene (251 kg) at 35-45° C. was added hydrazine hydrate (14.6 kg, 290 mol) via drop-wise addition over 2 h. The mixture was then stirred for 10 h at this temperature. The batch was then cooled to 0-10° C. and the slurry stirred for 6 h. This slurry was then filtered and the cake washed with n-heptane. The solids were then dried under vacuum overnight at 35-50° C. to give tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrol[3,4-c]pyrazole-5(1H)-carboxylate.
Quantity
58.2 kg
Type
reactant
Reaction Step One
Quantity
14.6 kg
Type
reactant
Reaction Step One
Quantity
251 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](/[CH:4]=[C:5]1/[CH2:6][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:8][C:9]/1=[O:10])C.O.[NH2:19]N>C1(C)C=CC=CC=1>[OH:10][C:9]12[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][CH:5]1[CH:4]=[N:2][NH:19]2 |f:1.2|

Inputs

Step One
Name
Quantity
58.2 kg
Type
reactant
Smiles
CN(C)\C=C/1\CN(CC1=O)C(=O)OC(C)(C)C
Name
Quantity
14.6 kg
Type
reactant
Smiles
O.NN
Name
Quantity
251 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 10 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via drop-wise addition over 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the slurry stirred for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
This slurry was then filtered
WASH
Type
WASH
Details
the cake washed with n-heptane
CUSTOM
Type
CUSTOM
Details
The solids were then dried under vacuum overnight at 35-50° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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